molecular formula C17H23N B14545019 N,N-Diethyl-3-(naphthalen-2-yl)propan-1-amine CAS No. 62171-69-1

N,N-Diethyl-3-(naphthalen-2-yl)propan-1-amine

Cat. No.: B14545019
CAS No.: 62171-69-1
M. Wt: 241.37 g/mol
InChI Key: RWIIJCLYTVRCND-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-(naphthalen-2-yl)propan-1-amine: is an organic compound that belongs to the class of amines It features a naphthalene ring attached to a propan-1-amine chain, with two ethyl groups bonded to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-(naphthalen-2-yl)propan-1-amine typically involves the alkylation of 3-(naphthalen-2-yl)propan-1-amine with diethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-(naphthalen-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalene derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various naphthalene derivatives, such as naphthalen-2-yl ketones, alcohols, and substituted amines.

Scientific Research Applications

N,N-Diethyl-3-(naphthalen-2-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-(naphthalen-2-yl)propan-1-amine involves its interaction with specific molecular targets. For instance, it may act on receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine: Similar in structure but contains a thiophene ring.

    N,N-Diisopropylethylamine: A tertiary amine with different alkyl groups.

Uniqueness

N,N-Diethyl-3-(naphthalen-2-yl)propan-1-amine is unique due to its specific naphthalene substitution pattern and the presence of diethyl groups, which confer distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

62171-69-1

Molecular Formula

C17H23N

Molecular Weight

241.37 g/mol

IUPAC Name

N,N-diethyl-3-naphthalen-2-ylpropan-1-amine

InChI

InChI=1S/C17H23N/c1-3-18(4-2)13-7-8-15-11-12-16-9-5-6-10-17(16)14-15/h5-6,9-12,14H,3-4,7-8,13H2,1-2H3

InChI Key

RWIIJCLYTVRCND-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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